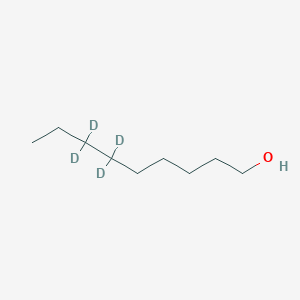

Nonan-1-ol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6,7,7-tetradeuteriononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRUINPWMLAQRD-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Nonan-1-ol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of Nonan-1-ol-d4, a deuterated version of the nine-carbon primary alcohol, nonan-1-ol. The inclusion of deuterium isotopes in molecules is a critical tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. This document outlines a two-step synthetic pathway, detailing the experimental protocols and expected outcomes.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process designed to introduce four deuterium atoms at specific positions, yielding 1,1,2,2-tetradeuterononan-1-ol. The overall strategy involves:

-

α-Deuteration of a Malonic Ester Derivative: Introduction of two deuterium atoms at the carbon atom adjacent to a carboxyl group (the α-position) of a suitable precursor.

-

Reduction of the Deuterated Ester: Reduction of the ester functionality with a powerful deuterated reducing agent to introduce two additional deuterium atoms at the carbonyl carbon.

This approach ensures precise and efficient labeling with high isotopic purity.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-dideutero-nonanoate

This step focuses on the synthesis of a key intermediate, diethyl 2,2-dideutero-nonanoate, through the deuteration and decarboxylation of a malonic ester derivative.

Reaction:

Materials:

-

Diethyl nonylmalonate

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, diethyl nonylmalonate (1 equivalent) is suspended in deuterium oxide (10 equivalents).

-

The mixture is heated to reflux and stirred vigorously for 48 hours to facilitate hydrogen-deuterium exchange at the acidic α-position.

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-dideuterononylmalonate.

-

For the decarboxylation step, the crude deuterated malonate is heated at 180 °C for 4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

-

The resulting diethyl 2,2-dideutero-nonanoate is purified by vacuum distillation.

Step 2: Reduction of Diethyl 2,2-dideutero-nonanoate to this compound

The final step involves the reduction of the deuterated ester to the target alcohol using lithium aluminum deuteride.

Reaction:

Materials:

-

Diethyl 2,2-dideutero-nonanoate

-

Lithium aluminum deuteride (LiAlD₄, 98 atom % D)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Hydrochloric acid (1 M)

Procedure:

-

A three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Lithium aluminum deuteride (1.5 equivalents) is carefully suspended in anhydrous diethyl ether (50 mL) in the flask.

-

A solution of diethyl 2,2-dideutero-nonanoate (1 equivalent) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by gentle reflux for an additional 2 hours to ensure complete reduction.

-

The reaction is cooled in an ice bath, and the excess LiAlD₄ is quenched by the slow, dropwise addition of water (x mL, where x is the mass of LiAlD₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined filtrate is washed with 1 M hydrochloric acid and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting this compound is purified by vacuum distillation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Expected Isotopic Purity (%) |

| 1 | α-Deuteration & Decarboxylation | Diethyl nonylmalonate | Diethyl 2,2-dideutero-nonanoate | D₂O | 85 - 95 | > 98 (at C2) |

| 2 | Reduction | Diethyl 2,2-dideutero-nonanoate | This compound | LiAlD₄ | 80 - 90 | > 98 (at C1) |

Characterization of this compound

The successful synthesis and isotopic labeling of this compound can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the protons at the C1 and C2 positions. The characteristic triplet for the -CH₂-OH group in unlabeled nonan-1-ol will be absent. The signal for the hydroxyl proton (-OH) will be present, which can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C1 and C2 positions, confirming the location of the isotopic labels.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The signals for C1 and C2 will be triplets due to coupling with the attached deuterium atoms.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak (M⁺) that is four mass units higher than that of unlabeled nonan-1-ol (m/z = 148 for C₉H₁₆D₄O⁺ vs. m/z = 144 for C₉H₂₀O⁺).

-

The fragmentation pattern will also be indicative of the deuterium labeling. For instance, the α-cleavage fragment will be shifted by two mass units.

-

Visualizations

The following diagrams illustrate the synthetic workflow and the chemical transformation pathway.

Caption: Synthetic workflow for this compound.

Caption: Chemical transformation pathway.

An In-depth Technical Guide to Nonan-1-ol-d4: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonan-1-ol-d4 is a deuterated form of nonan-1-ol, a nine-carbon straight-chain fatty alcohol. The substitution of four hydrogen atoms with deuterium isotopes (²H or D) imparts subtle but significant changes to its physicochemical properties. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical characteristics of this compound, its stability, and general experimental protocols relevant to its synthesis and analysis. The inclusion of deuterium can be instrumental in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.

Data Presentation: Physical and Chemical Properties

| Property | 1-Nonanol (Non-deuterated) | This compound (Extrapolated) |

| Molecular Formula | C₉H₂₀O | C₉H₁₆D₄O |

| Molecular Weight | 144.25 g/mol | Approximately 148.28 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Rose or fruity odor | Similar to 1-nonanol |

| Density | 0.827 g/mL at 25 °C[1] | Slightly higher than 1-nonanol |

| Melting Point | -8 to -6 °C[1] | Slightly higher than 1-nonanol |

| Boiling Point | 215 °C[1] | Slightly higher than 215 °C[] |

| Solubility in Water | 140 mg/L at 25 °C[1] | Similar to 1-nonanol |

| Solubility in Organic Solvents | Miscible with alcohol and ether[1] | Miscible with alcohol and ether |

| Flash Point | 99 °C (210.2 °F) | Similar to 1-nonanol |

| Refractive Index (n20/D) | 1.433 | Similar to 1-nonanol |

Stability and Storage

Stability: Nonan-1-ol is generally considered stable under normal conditions.[3] Deuterated compounds, including this compound, are expected to exhibit slightly enhanced thermal stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. It is incompatible with strong oxidizing agents.[3] Upon heating to decomposition, it may emit acrid smoke and irritating fumes.

Storage: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis of Deuterated Alcohols

The synthesis of specifically deuterated alcohols like this compound can be achieved through various established methods in organic chemistry. A common approach involves the reduction of a suitable carboxylic acid ester or aldehyde precursor with a deuterated reducing agent.

Example Protocol: Reduction of Ethyl Nonanoate-d4

-

Precursor Synthesis: The synthesis would begin with a commercially available or synthesized ethyl nonanoate that has deuterium atoms at the desired positions.

-

Reduction: The deuterated ester is then reduced using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reactive reducing agent by atmospheric moisture. The reaction mixture is usually stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Workup: After the reaction is complete, the excess reducing agent is carefully quenched with a small amount of water or a dilute acid solution. The product, this compound, is then extracted with an organic solvent.

-

Purification: The extracted product is purified using standard laboratory techniques such as distillation or column chromatography to yield the pure deuterated alcohol.

Determination of Physical Properties

Standard analytical methods can be employed to determine the physical characteristics of this compound.

-

Boiling Point: Determined using a distillation apparatus, observing the temperature at which the liquid boils under atmospheric pressure.

-

Melting Point: For compounds that are solid at room temperature, a melting point apparatus would be used. For this compound, which is a liquid, this would involve cooling the substance until it freezes and then determining the melting point upon warming.

-

Density: Measured using a pycnometer or a density meter at a specified temperature.

-

Refractive Index: Determined using a refractometer at a specified temperature and wavelength (typically the sodium D-line).

-

Solubility: Assessed by adding a known amount of the compound to a known volume of solvent (e.g., water, ethanol) and observing the point of saturation.

-

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are essential to confirm the structure and the location and extent of deuteration.

Mandatory Visualization

Caption: A logical workflow for the quality control of a synthesized deuterated compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Nonan-1-ol and its Deuterated Analog, Nonan-1-ol-d4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of nonan-1-ol and a deuterated analog, nonan-1-ol-d4. For the purpose of this guide, this compound is presumed to be 1,1,2,2-tetradeuterononan-1-ol, a common labeling pattern for studying fragmentation mechanisms. This document outlines the primary fragmentation pathways, presents quantitative data for key fragments, provides detailed experimental protocols for analysis, and visualizes the fragmentation logic.

Core Principles of Long-Chain Alcohol Fragmentation

Under electron ionization, long-chain primary alcohols like nonan-1-ol undergo characteristic fragmentation reactions. The molecular ion (M+) peak is often weak or absent due to the high propensity for fragmentation.[1] The primary fragmentation pathways include:

-

Alpha-Cleavage: This is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). For primary alcohols, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion, typically observed at m/z 31 ([CH₂OH]⁺).[2]

-

Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass of [M-18]⁺. This is a common fragmentation route for many alcohols.[1]

-

Hydrocarbon Fragmentation: A series of fragment ions corresponding to the loss of successive alkyl radicals from the molecular ion or its fragments, typically forming a pattern of peaks separated by 14 Da (CH₂).

Data Presentation: Comparative Fragmentation Patterns

The following tables summarize the major observed and predicted fragment ions for nonan-1-ol and 1,1,2,2-tetradeuterononan-1-ol under electron ionization mass spectrometry. The relative intensities for nonan-1-ol are estimated from the NIST Mass Spectrometry Data Center.[3][4][5]

Table 1: Mass Spectrometry Fragmentation Data for Nonan-1-ol

| Fragment Ion | m/z | Proposed Structure/Origin | Relative Intensity (%) |

| [M]+• | 144 | Molecular Ion | ~1 |

| [M-H₂O]+• | 126 | Dehydration | ~5 |

| [C₆H₁₃]+ | 85 | Hydrocarbon Fragment | ~20 |

| [C₅H₁₁]+ | 71 | Hydrocarbon Fragment | ~45 |

| [C₄H₉]+ | 57 | Hydrocarbon Fragment | ~100 |

| [C₃H₇]+ | 43 | Hydrocarbon Fragment | ~85 |

| [CH₂OH]+ | 31 | Alpha-Cleavage | ~30 |

Table 2: Predicted Mass Spectrometry Fragmentation Data for 1,1,2,2-Tetradeuterononan-1-ol

| Fragment Ion | Predicted m/z | Proposed Structure/Origin | Expected Relative Intensity |

| [M]+• | 148 | Molecular Ion | Very Low |

| [M-D₂O]+• | 128 | Dehydration | Low |

| [M-HDO]+• | 129 | Dehydration (H from chain) | Low |

| [C₆H₁₃]+ | 85 | Hydrocarbon Fragment | Moderate |

| [C₅H₁₁]+ | 71 | Hydrocarbon Fragment | High |

| [C₄H₉]+ | 57 | Hydrocarbon Fragment | Base Peak |

| [C₃H₇]+ | 43 | Hydrocarbon Fragment | High |

| [CD₂OH]+ | 33 | Alpha-Cleavage | Moderate |

Experimental Protocols

The following protocols describe standard methods for the analysis of long-chain alcohols by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Direct Analysis of Nonan-1-ol

This protocol is suitable for the direct analysis of underivatized long-chain alcohols.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of nonan-1-ol in a high-purity solvent such as hexane or ethyl acetate.

- Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Injector Temperature: 250°C.

- Injection Mode: Splitless.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Ion Source Temperature: 230°C.

- MS Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: m/z 30-200.

Protocol 2: Analysis with Silylation Derivatization

Derivatization is often employed for long-chain alcohols to improve volatility and chromatographic peak shape.

1. Derivatization Procedure:

- Evaporate a known amount of the alcohol sample to dryness under a gentle stream of nitrogen.

- Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Cap the reaction vial tightly and heat at 60-70°C for 30 minutes.

- Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Analysis:

- Follow the instrumentation and parameters as described in Protocol 1. The temperature program may be adjusted based on the volatility of the TMS-ether derivative.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for nonan-1-ol and the predicted pathways for 1,1,2,2-tetradeuterononan-1-ol.

Caption: Primary fragmentation pathways of Nonan-1-ol.

Caption: Predicted fragmentation of this compound.

References

Deuterium labeling position in Nonan-1-ol-d4

An In-depth Technical Guide to the Deuterium Labeling Position in Nonan-1-ol-d4

Introduction

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical technique in pharmaceutical sciences and chemical research. The increased mass of deuterium can alter the kinetic properties of molecules without significantly changing their chemical reactivity, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is leveraged to slow down drug metabolism, enhance pharmacokinetic profiles, and elucidate reaction mechanisms.[2][3] Nonan-1-ol (C₉H₂₀O), a nine-carbon straight-chain fatty alcohol, serves as a valuable chemical building block.[4][5] This guide provides a detailed technical overview of the most probable deuterium labeling positions in this compound, the synthetic methodologies to achieve this, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Chemical Structure and Probable Labeling Positions

Nonan-1-ol is a primary alcohol with a hydroxyl (-OH) group at the terminal position (C1).[4][6] The presence of this functional group electronically influences the adjacent carbon-hydrogen bonds, making them susceptible to chemical modification.

For a molecule designated as "this compound," indicating the incorporation of four deuterium atoms, the most synthetically accessible and therefore most probable positions for these labels are on the carbons alpha (C1) and beta (C2) to the hydroxyl group. This is because the hydroxyl group activates the C-H bonds at these positions for hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals.[7][8]

Therefore, the most likely structure is 1,1,2,2-tetradeuterio-nonan-1-ol .

Synthetic Methodologies and Experimental Protocols

The preparation of selectively deuterated alcohols can be achieved through various methods, including the reduction of carbonyl compounds with deuterated reagents or, more directly, through catalytic H/D exchange reactions using deuterium oxide (D₂O) as an inexpensive and safe deuterium source.[3][]

Key Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

A highly efficient and regioselective method for deuterating primary alcohols at the α and β positions utilizes a ruthenium pincer catalyst with D₂O.[7] This approach is environmentally benign and provides high levels of deuterium incorporation.

Objective: To synthesize 1,1,2,2-tetradeuterio-nonan-1-ol from nonan-1-ol via catalytic H/D exchange.

Materials:

-

Nonan-1-ol (Substrate)

-

Ruthenium Pincer Catalyst (e.g., Ru-MACHO®)

-

Potassium tert-butoxide (KOtBu) (Base)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

To a reaction vessel under an inert atmosphere, add Nonan-1-ol.

-

Add the Ruthenium pincer catalyst (e.g., 0.5-2 mol%).

-

Add the base, potassium tert-butoxide (e.g., 5-10 mol%).

-

Add deuterium oxide (D₂O) to serve as both the deuterium source and the solvent.

-

Seal the vessel and heat the reaction mixture to a specified temperature (typically between 100-140°C).[10]

-

Maintain the reaction for a period of 12-24 hours, monitoring for completion via techniques like ¹H NMR to observe the disappearance of the α and β proton signals.[11]

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure 1,1,2,2-tetradeuterio-nonan-1-ol.

Data Presentation

The quantitative data for the most probable isomer of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Compound Name | 1,1,2,2-tetradeuterio-nonan-1-ol | - |

| Synonyms | Nonan-1-ol-α,α,β,β-d4 | - |

| Molecular Formula | C₉H₁₆D₄O | [4][6] |

| Molecular Weight | 148.28 g/mol | [6] |

| Deuterium Positions | Two on C1 (α-carbon), Two on C2 (β-carbon) | [7][10] |

| Parent Compound | Nonan-1-ol (CAS: 143-08-8) | [6] |

| Deuterium Source | Deuterium Oxide (D₂O) | [7] |

| Key Synthetic Method | Ruthenium-Catalyzed H/D Exchange | [7][8] |

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the logical basis for the deuteration pattern.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Rationale for regioselective deuteration at the α and β positions.

References

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 4. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 6. 1-Nonanol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2018200881A1 - Process for the preparation of deuterated ethanol from d2o - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Technical Profile of Nonan-1-ol: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This technical guide provides a detailed overview of Nonan-1-ol, a nine-carbon straight-chain fatty alcohol. While the deuterated variant, Nonan-1-ol-d4, was the initial subject of this inquiry, a definitive Chemical Abstracts Service (CAS) number and specific molecular formula for a "d4" isotopologue remain elusive in standard chemical databases. The "-d4" designation is ambiguous without specifying the exact positions of the four deuterium atoms on the molecule.

To provide a valuable resource, this guide focuses on the well-documented parent compound, Nonan-1-ol. Should a specific CAS number for a deuterated Nonan-1-ol become available, a similarly detailed analysis can be compiled.

Core Chemical Identifiers and Properties

Nonan-1-ol, also known as n-nonyl alcohol or pelargonic alcohol, is a colorless oily liquid with a characteristic floral or citrus-like odor.[1] It is a versatile compound used in the manufacturing of artificial lemon oil, as a flavoring agent, and in the production of various esters for the fragrance industry.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| CAS Number | 143-08-8 | [1][2][3] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Density | 0.827 g/mL at 25 °C | [3] |

| Boiling Point | 215 °C | [3] |

| Melting Point | -8 to -6 °C | [3] |

| Flash Point | 208 °F (97.8 °C) | [3] |

| Water Solubility | 1 g/L at 20 °C |

Experimental Protocols

Due to the widespread use of Nonan-1-ol in various industrial and research applications, numerous experimental protocols involving this compound exist. These protocols often pertain to its synthesis, its use as a reagent or standard in analytical chemistry, or in studies of its physical and chemical properties.

A general experimental workflow for the analysis of Nonan-1-ol in a complex mixture, such as a fragrance or a biological sample, would typically involve the following steps:

Caption: A typical analytical workflow for Nonan-1-ol.

Logical Relationships in Chemical Analysis

The identification and quantification of a specific analyte like Nonan-1-ol rely on a logical relationship between its intrinsic properties and the analytical techniques employed.

Caption: Intrinsic properties guide analytical technique selection.

References

Commercial Suppliers and Technical Applications of High-Purity Nonan-1-ol-d4: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of high-purity Nonan-1-ol-d4, a deuterated internal standard crucial for a variety of research and development applications. This document details potential suppliers, available product specifications, and provides an in-depth experimental protocol for its use in quantitative mass spectrometry.

Introduction to Deuterated Standards in Research

Deuterated compounds, such as this compound, are stable, non-radioactive isotopically labeled molecules that serve as invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification.[1] By substituting hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This mass difference allows for its use as an internal standard to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analyses.[1]

Nonan-1-ol, a nine-carbon straight-chain primary alcohol, and its deuterated isotopologues are relevant in the study of fatty alcohols, which are involved in various biological processes and are components of many industrial products. The use of this compound is particularly pertinent in metabolomics, pharmacokinetic studies, and the quality control of products containing fatty alcohols.

Commercial Availability of High-Purity this compound

The commercial availability of high-purity this compound is limited, with specialized chemical suppliers offering this deuterated compound, often on a made-to-order or "get quote" basis. This indicates that while it may not be a stock item for all suppliers, it is accessible to the research community.

Below is a summary of a known commercial supplier for this compound. Researchers are advised to contact the supplier directly to obtain the most current pricing, availability, and a comprehensive Certificate of Analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| MedChemExpress | This compound | 33975-46-1 | C₉H₁₆D₄O | Available upon request ("Get quote").[1] |

Note: This information is based on publicly available data and may not be exhaustive. Researchers are encouraged to explore other suppliers of custom-synthesized deuterated compounds.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility spans several key areas of research:

-

Metabolomics: For the accurate quantification of endogenous nonan-1-ol and other related fatty alcohols in biological samples.

-

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of nonan-1-ol or related compounds in drug development.

-

Food and Beverage Analysis: For the quantification of fatty alcohols in products like olive oil, where they are naturally present.

-

Environmental Analysis: To monitor the presence and concentration of long-chain alcohols in environmental samples.

Experimental Protocol: Quantitative Analysis of Nonan-1-ol in a Biological Matrix using GC-MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of nonan-1-ol in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

1. Materials and Reagents

-

Nonan-1-ol (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Deionized water

-

Biological matrix (e.g., plasma)

-

Centrifuge tubes (15 mL, glass)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS system

2. Preparation of Standard and Internal Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of nonan-1-ol and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve a concentration range that brackets the expected analyte concentration in the samples.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of the plasma sample, calibration standard, or blank (methanol) into a 15 mL glass centrifuge tube.

-

Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank).

-

Vortex for 30 seconds.

-

Add 2 mL of hexane to each tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Repeat the extraction (steps 4-7) with another 2 mL of hexane and combine the organic layers.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

4. Derivatization

-

To the dried residue from the sample preparation step, add 50 µL of BSTFA with 1% TMCS.

-

Cap the tubes tightly and vortex for 30 seconds.

-

Heat the mixture at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

-

Cool the samples to room temperature before GC-MS analysis.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 280°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode)

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Nonan-1-ol-TMS: m/z [target ion]

-

This compound-TMS: m/z [target ion + 4]

-

-

6. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (Nonan-1-ol-TMS) to the peak area of the internal standard (this compound-TMS) against the concentration of the calibration standards.

-

Determine the concentration of nonan-1-ol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for quantitative analysis of Nonan-1-ol.

Caption: Principle of quantification using a deuterated internal standard.

References

The Ubiquitous Presence of Nonan-1-ol: An In-depth Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonan-1-ol, a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₈OH, is a naturally occurring compound found across a diverse range of biological systems. Its characteristic floral, citrus-like aroma has led to its use as a fragrance and flavoring agent. Beyond its sensory properties, nonan-1-ol plays significant roles in chemical ecology as a semiochemical, mediating interactions between organisms. This technical guide provides a comprehensive overview of the natural occurrence and sources of nonan-1-ol, presenting quantitative data, detailed experimental methodologies for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the multifaceted nature of this simple yet significant molecule.

Natural Occurrence of Nonan-1-ol

Nonan-1-ol is widespread in the plant kingdom, contributing to the characteristic aroma of many fruits, vegetables, and essential oils. It has also been identified as a volatile compound in fermented foods and as a crucial semiochemical in insect communication.

In Plants and Plant Products

Nonan-1-ol is a common volatile organic compound (VOC) found in a variety of plant tissues. It has been identified in the essential oils of several citrus fruits, including orange (Citrus sinensis), lemon (Citrus limon), and grapefruit (Citrus paradisi).[1][2][3] The compound is also a component of the volatile profile of other fruits such as nectarines (Prunus persica var. nucipersica) and kiwi fruit flowers (Actinidia deliciosa).[1] Furthermore, it has been detected in staple crops like corn (Zea mays) and in herbs such as winter savory (Satureja montana).[1] The presence of nonan-1-ol has also been reported in barley (Hordeum vulgare).[4]

In Fermented Foods

The fermentation process can lead to the production of a diverse array of volatile compounds, including nonan-1-ol. It has been identified as a flavor component in certain types of cheese, contributing to their complex aroma profiles.[1][5] The microbial metabolic activities during fermentation are responsible for the synthesis of such compounds.

As a Semiochemical

In the realm of chemical ecology, nonan-1-ol functions as a semiochemical, a chemical substance that carries a message. It plays a significant role in the behavior of certain insects, particularly mosquitoes. Studies have shown that nonan-1-ol is an attractant for some mosquito species, influencing their host-seeking and oviposition behaviors.[6] For instance, it is a component of the odor blend that attracts Culex mosquitoes.[6]

Quantitative Data on Nonan-1-ol Occurrence

The concentration of nonan-1-ol in natural sources can vary significantly depending on the species, cultivar, environmental conditions, and the analytical methods used for quantification. The following tables summarize the available quantitative data.

| Natural Source | Plant Part/Product | Concentration/Percentage | Reference(s) |

| Plants & Essential Oils | |||

| Orange Oil | Essential Oil | Present (exact % not specified) | [3] |

| Citronella Oil | Essential Oil | Present (exact % not specified) | [2] |

| Lemon Oil | Essential Oil | Present (exact % not specified) | [2] |

| Nectarine | Fruit Volatiles | Present (exact concentration not specified) | [1] |

| Kiwi Fruit Flower | Flower Volatiles | Present (exact concentration not specified) | [1] |

| Corn | - | High Concentration (not quantified) | [1] |

| Winter Savory | - | High Concentration (not quantified) | [1] |

| Barley (Hordeum vulgare) | Volatile Oil | Component of volatile oil | [4] |

| Fermented Foods | |||

| Cheese | - | Present (exact concentration varies) | [1][5] |

| Semiochemical | |||

| Culex Mosquito Attractant | Odor Blend | Active Component | [6] |

Biosynthesis of Nonan-1-ol

Nonan-1-ol, being a fatty alcohol, is synthesized in organisms through the fatty acid biosynthesis pathway. The general pathway involves the reduction of fatty acyl-CoAs or acyl-ACPs by enzymes known as fatty acyl-CoA reductases (FARs). The process starts with acetyl-CoA and involves a series of condensation, reduction, and dehydration steps to elongate the carbon chain. For nonan-1-ol, a C9 fatty acyl precursor would be the substrate for the final reduction step.

Caption: Biosynthetic pathway of Nonan-1-ol from Acetyl-CoA.

Experimental Protocols

The identification and quantification of nonan-1-ol from natural sources typically involve extraction of the volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatiles from Plant Material (Headspace Solid-Phase Microextraction - HS-SPME)

This method is suitable for analyzing the volatile compounds present in the headspace of a sample, such as fruit or flowers.

Materials:

-

Fresh plant material (e.g., nectarine slices, orange peel)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer

-

GC-MS system

Protocol:

-

Sample Preparation: Place a known amount (e.g., 5 g) of the fresh, homogenized plant material into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an internal standard (e.g., 1-octanol) to the vial for quantification purposes.

-

Equilibration: Seal the vial and place it in a water bath at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

SPME Extraction: Insert the SPME fiber through the septum into the headspace of the vial. Expose the fiber for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions (Example for Plant Volatiles):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 200°C

-

Ramp: 10°C/min to 280°C, hold for 5 minutes

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Identification and Quantification:

-

Identification: The identification of nonan-1-ol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard and with mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of nonan-1-ol is determined by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion

Nonan-1-ol is a naturally occurring fatty alcohol with a significant presence in the plant kingdom, fermented foods, and the intricate world of insect chemical communication. Its versatile roles as a flavor and fragrance compound, coupled with its function as a semiochemical, make it a subject of interest for various scientific disciplines. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of nonan-1-ol from diverse natural sources. Further research to elucidate the specific concentrations of this compound in a wider range of natural products and to explore its full potential in applications such as pest management and flavor chemistry is warranted. This technical guide serves as a foundational resource to support and inspire such future investigations.

References

- 1. PELARGONİC ALCOHOL (1-NONANOL) - Ataman Kimya [atamanchemicals.com]

- 2. nonanol, 143-08-8 [perflavory.com]

- 3. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 4. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Odour-mediated oviposition site selection in Aedes aegypti depends on aquatic stage and density - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Precision Quantification Using Nonan-1-ol-d4 as an Internal Standard in GC-MS

Introduction

In the field of analytical chemistry, particularly in chromatographic and spectrometric methods, the use of an internal standard is crucial for achieving accurate and precise quantification.[1][2] An internal standard is a compound of known concentration that is added to a sample to correct for variations that may occur during analysis.[1][2] Deuterated compounds, which are analogues of the analyte with one or more hydrogen atoms replaced by deuterium, are considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, yet they are distinguishable by their mass-to-charge ratio (m/z).[4]

Nonan-1-ol-d4 is a deuterated form of Nonan-1-ol, a nine-carbon primary fatty alcohol.[5][6] Due to its structural similarity to other medium to long-chain alcohols and related volatile or semi-volatile organic compounds, this compound serves as an excellent internal standard for their quantification in various matrices. Its use can significantly improve the reliability of GC-MS analyses by correcting for matrix effects, injection volume variations, and inconsistencies in sample preparation.[7][8]

Principle of Internal Standard Calibration

The fundamental principle behind using an internal standard is to compare the detector response of the analyte to the response of a constant amount of the internal standard. Any factor that affects the analyte's signal will proportionally affect the internal standard's signal. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized.

A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in a series of calibration standards. The concentration of the analyte in an unknown sample is then determined by calculating its response ratio and interpolating it on the calibration curve.[4]

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (e.g., 1-Nonanol): Accurately weigh a known amount of the non-deuterated analyte (e.g., 1-Nonanol) and dissolve it in a suitable volatile solvent (e.g., methanol, hexane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to cover the expected concentration range of the analyte in the samples. Each working standard must be spiked with a constant concentration of the this compound internal standard working solution.

2. Sample Preparation

The specific sample preparation protocol will vary depending on the matrix (e.g., water, soil, biological fluids). A general procedure is as follows:

-

Accurately measure a known volume or weigh a known mass of the sample into a vial.

-

Spike the sample with a known volume of the this compound internal standard working solution to achieve a final concentration within the linear range of the instrument.

-

Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

Concentrate or dilute the extract as needed.

-

Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of medium to long-chain alcohols. These should be optimized for the specific instrument and application.

| Parameter | Value |

| GC System | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: GC-MS Parameters

Selected Ion Monitoring (SIM) Ions:

| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1-Nonanol | 56 | 70 | 83 |

| This compound | 60 | 74 | 87 |

Table 2: Selected Ions for SIM Analysis

Data Presentation

Calibration Curve Data

A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area (Constant) | Response Ratio (Analyte Area / IS Area) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,170 | 151,050 | 0.504 |

| 10 | 153,000 | 150,500 | 1.017 |

| 25 | 380,250 | 149,800 | 2.538 |

| 50 | 755,000 | 150,300 | 5.023 |

| 100 | 1,512,000 | 150,800 | 10.026 |

Table 3: Example Calibration Data for 1-Nonanol using this compound as Internal Standard

The response ratio is then plotted against the analyte concentration, and a linear regression is applied. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value > 0.99 is generally considered acceptable.[8]

Sample Analysis Data

| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Conc. (µg/mL) |

| Sample 1 | 250,500 | 148,900 | 1.682 | 16.7 |

| Sample 2 | 55,800 | 152,100 | 0.367 | 3.6 |

| Sample 3 | 610,200 | 150,500 | 4.054 | 40.4 |

Table 4: Example Quantitative Data for Unknown Samples

Diagrams

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logic of internal standard correction in GC-MS analysis.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. youtube.com [youtube.com]

- 3. dl.astm.org [dl.astm.org]

- 4. benchchem.com [benchchem.com]

- 5. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Volatile Compounds Using Nonan-1-ol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of volatile organic compounds (VOCs) is essential in diverse fields such as flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. This application note details a robust and sensitive method for the quantitative analysis of volatile compounds using gas chromatography-mass spectrometry (GC-MS) with Nonan-1-ol-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1] This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers in implementing this methodology.

Introduction

Volatile organic compounds are key components that define the aroma and flavor of food and beverages, act as environmental pollutants, and can serve as biomarkers in medical diagnostics.[2] Their inherent volatility and often low concentrations in complex matrices make their accurate quantification challenging.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs.[3] To achieve reliable quantitative results, the use of an internal standard (IS) is crucial to compensate for sample loss during preparation and variations in injection volume.[4]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry.[5] These standards have nearly identical chemical and physical properties to their native counterparts, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, their difference in mass allows for their distinct detection. This compound is a suitable internal standard for a wide range of volatile and semi-volatile compounds due to its chemical properties and low natural abundance.

Principle of Isotope Dilution Analysis

The core of this method is the principle of isotope dilution, where a known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the analytical workflow. The native analyte and the deuterated standard are then subjected to the same sample preparation and analysis conditions. Any loss or variation will affect both the analyte and the internal standard equally. Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.

References

- 1. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Fragrance and Odorants Released from Fresh and Decaying Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Reddit - The heart of the internet [reddit.com]

Application Note: Nonan-1-ol-d4 for Enhanced Metabolite Profiling in Biological Samples

Application of Nonan-1-ol-d4 in Environmental Sample Analysis

Application Note and Protocols

Introduction

The accurate quantification of organic contaminants in complex environmental matrices such as water, soil, and sediment is a critical challenge for researchers and environmental scientists. Matrix effects, sample preparation inefficiencies, and instrumental variability can all contribute to inaccuracies in analytical results. The use of isotopically labeled internal standards, particularly deuterated compounds, in conjunction with mass spectrometry is a widely accepted technique to mitigate these issues. Nonan-1-ol-d4, a deuterated form of nonan-1-ol, serves as an excellent surrogate or internal standard for the analysis of semi-volatile organic compounds (SVOCs) in environmental samples. Its chemical and physical properties are very similar to a range of analytes of interest, including other long-chain alcohols, phenols, and phthalates, ensuring that it behaves similarly during extraction, cleanup, and analysis, thus providing a reliable means of correction for analyte losses and matrix-induced signal suppression or enhancement.

This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of environmental samples by gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution

The use of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Because this compound is chemically almost identical to the corresponding unlabeled analytes, it will be subject to the same losses during sample extraction and cleanup. In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the deuterated standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any procedural losses.

Data Presentation

The following tables summarize representative quantitative data for the use of deuterated long-chain alcohols, such as this compound, as surrogate standards in the analysis of semi-volatile organic compounds in various environmental matrices. The data presented is based on typical performance characteristics observed in validated analytical methods for SVOCs.

Table 1: Representative Recovery of this compound in Environmental Matrices

| Matrix | Extraction Method | Mean Recovery (%) | Relative Standard Deviation (%) |

| Surface Water | Liquid-Liquid Extraction (LLE) | 92 | 8 |

| Groundwater | Solid-Phase Extraction (SPE) | 88 | 10 |

| Soil | Pressurized Fluid Extraction (PFE) | 85 | 12 |

| Sediment | Soxhlet Extraction | 82 | 15 |

Note: Recovery data is representative and can vary depending on the specific sample matrix and analytical conditions.

Table 2: Representative Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for SVOCs using this compound as a Surrogate

| Analyte Class | Matrix | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |

| Phenols | Water | 0.5 - 2.0 | 1.5 - 6.0 |

| Phthalates | Water | 0.2 - 1.0 | 0.6 - 3.0 |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Soil | 5 - 20 | 15 - 60 |

| Long-chain Alcohols | Soil | 10 - 50 | 30 - 150 |

Note: MDLs and LOQs are analyte and instrument-dependent. The values presented are typical for GC-MS analysis in selected ion monitoring (SIM) mode.

Experimental Protocols

Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water

This protocol describes the determination of SVOCs in water samples using liquid-liquid extraction (LLE) and GC-MS with this compound as a surrogate standard.

1. Sample Preparation and Extraction 1.1. To a 1-liter amber glass bottle, add 1 liter of the water sample. 1.2. Spike the sample with a known amount of this compound solution in a water-miscible solvent (e.g., 100 µL of a 10 µg/mL solution in methanol). 1.3. Adjust the pH of the sample to < 2 with sulfuric acid. 1.4. Add 60 mL of dichloromethane to the sample bottle. 1.5. Seal the bottle and shake vigorously for 2 minutes. Allow the layers to separate. 1.6. Collect the dichloromethane layer. 1.7. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane. 1.8. Combine the three dichloromethane extracts. 1.9. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. 1.10. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

2. GC-MS Analysis 2.1. Instrument Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Injector: Split/splitless, operated in splitless mode.

- Injector Temperature: 280°C.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for target analytes and for this compound (e.g., m/z specific to its fragmentation pattern).

3. Data Analysis and Quantification 3.1. Create a calibration curve for each target analyte using standards prepared with the same concentration of this compound as the samples. 3.2. Calculate the relative response factor (RRF) for each analyte relative to this compound. 3.3. Quantify the concentration of each analyte in the sample extract using the internal standard calibration method. 3.4. Calculate the recovery of this compound in each sample to assess the efficiency of the sample preparation process. Acceptable recovery is typically within 70-130%.

Protocol 2: Analysis of Semi-Volatile Organic Compounds in Soil

This protocol outlines the determination of SVOCs in soil samples using Pressurized Fluid Extraction (PFE) and GC-MS with this compound as a surrogate standard.

1. Sample Preparation and Extraction 1.1. Homogenize the soil sample and determine its moisture content. 1.2. Weigh 10 g (dry weight equivalent) of the soil sample and mix it with an equal amount of diatomaceous earth. 1.3. Spike the sample with a known amount of this compound solution. 1.4. Pack the mixture into a PFE extraction cell. 1.5. Perform the extraction using an automated PFE system with the following conditions:

- Solvent: Dichloromethane.

- Temperature: 100°C.

- Pressure: 1500 psi.

- Static Time: 5 minutes.

- Cycles: 2. 1.6. Collect the extract and concentrate it to a final volume of 1 mL.

2. GC-MS Analysis 2.1. Follow the same GC-MS conditions as described in Protocol 1, Section 2.

3. Data Analysis and Quantification 3.1. Follow the same data analysis and quantification procedure as described in Protocol 1, Section 3.

Visualization

Application Note: Quantitative Analysis of Nonan-1-ol in Complex Matrices using Isotope Dilution Mass Spectrometry with Nonan-1-ol-d4

Abstract

This application note details a robust and highly accurate method for the quantification of Nonan-1-ol in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). Nonan-1-ol is a key aroma compound in many food and beverage products and its accurate quantification is crucial for quality control. The use of a deuterated internal standard, Nonan-1-ol-d4, ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is applicable to researchers, scientists, and quality control professionals in the food and beverage, fragrance, and environmental testing industries.

Introduction

Nonan-1-ol, a nine-carbon straight-chain primary alcohol, is a naturally occurring compound that contributes to the characteristic aroma of various products, including citrus fruits, wine, and floral extracts.[1][2] Its presence and concentration can significantly impact the sensory profile of these products. Therefore, a reliable and accurate method for its quantification is essential.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision.[3][4][5] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample.[4][6] The isotopically labeled internal standard behaves chemically and physically identically to the native analyte throughout the sample preparation and analysis process.[7] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte can be determined with high accuracy, as this ratio is unaffected by sample losses during preparation or variations in instrument signal.

This application note provides a detailed protocol for the quantification of Nonan-1-ol in a model wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of interest. After allowing the standard and the analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signal from the unlabeled analyte to that of the labeled standard is measured. Since the chemical and physical properties of the isotopologues are nearly identical, any loss of material during sample processing will affect both the analyte and the standard equally, thus preserving their ratio.

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Nonan-1-ol (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

-

Solvents and Reagents:

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

-

Solid Phase Extraction (SPE) Cartridges:

-

C18 SPE cartridges (500 mg, 6 mL)

-

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Preparation of Standard Solutions

-

Primary Stock Solution of Nonan-1-ol (1000 µg/mL): Accurately weigh 100 mg of Nonan-1-ol and dissolve it in 100 mL of methanol.

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Nonan-1-ol primary stock solution into a model wine matrix (e.g., 12% ethanol in water). A constant amount of the this compound primary stock solution is added to each calibration standard to achieve a final concentration of 10 µg/L.

Sample Preparation

-

Spiking: To a 10 mL aliquot of the sample (e.g., wine), add a precise volume of the this compound primary stock solution to achieve a concentration similar to the expected analyte concentration (e.g., 10 µg/L).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked sample onto the cartridge at a flow rate of approximately 2 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of dichloromethane.

-

-

Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Figure 2: Experimental Workflow for Nonan-1-ol Analysis.

GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Nonan-1-ol | 56 | 70 |

| This compound | 60 | 74 |

Results and Discussion

Calibration and Linearity

A calibration curve was constructed by plotting the peak area ratio of Nonan-1-ol to this compound against the concentration of Nonan-1-ol. The method demonstrated excellent linearity over the concentration range of 1-100 µg/L, with a correlation coefficient (R²) greater than 0.99.

| Concentration (µg/L) | Peak Area Ratio (Nonan-1-ol / this compound) |

| 1 | 0.102 |

| 5 | 0.515 |

| 10 | 1.03 |

| 25 | 2.55 |

| 50 | 5.12 |

| 100 | 10.25 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked model wine samples at three different concentration levels. The results, summarized in the table below, demonstrate high accuracy (recoveries between 98.2% and 102.5%) and excellent precision (relative standard deviation < 5%).

| Spiked Concentration (µg/L) | Measured Concentration (µg/L) (n=5) | Recovery (%) | RSD (%) |

| 5 | 4.91 | 98.2 | 4.5 |

| 20 | 20.5 | 102.5 | 3.2 |

| 80 | 79.8 | 99.8 | 2.8 |

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of Nonan-1-ol in complex matrices such as wine. The detailed protocol presented in this application note can be readily implemented in analytical laboratories for routine quality control and research applications. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural variations, ensuring the reliability of the analytical results.

References

- 1. Nonan-1-ol | High-Purity Reagent for Research [benchchem.com]

- 2. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedure for the Preparation of Nonan-1-ol-d4 Stock Solution

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the preparation of a Nonan-1-ol-d4 stock solution. This compound is a deuterated form of nonan-1-ol, a nine-carbon straight-chain primary alcohol. Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest in terms of chemical and physical properties, which helps to correct for variability during sample preparation and analysis.[1][2] This protocol outlines the necessary materials, equipment, and steps to accurately prepare a stock solution of this compound, ensuring its integrity and suitability for use in downstream applications.

Chemical and Physical Properties of Nonan-1-ol

| Property | Value |

| Chemical Formula | C₉H₂₀O[3][4] |

| Molecular Weight | 144.25 g/mol [5] |

| Appearance | Colorless liquid with a floral, citrus-like odor[4][6] |

| Boiling Point | 214-215 °C[3] |

| Melting Point | -8 to -6 °C[3] |

| Density | ~0.827 g/mL at 25 °C |

| Solubility | Readily soluble in organic solvents such as ethanol, ether, and chloroform.[3] Slightly soluble in water.[3] |

Experimental Protocols

1. Materials and Equipment

-

This compound (high purity)

-

Methanol (LC-MS grade or equivalent high purity)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Vortex mixer

-

Ultrasonic bath

-

Spatula

-

Weighing paper or weighing boat

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2. Safety Precautions

-

Handle this compound and methanol in a well-ventilated fume hood.

-

Wear appropriate PPE at all times.

-

Methanol is flammable and toxic; avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) for this compound and methanol for detailed hazard information and handling procedures.

-

To prevent isotopic contamination, particularly with deuterated compounds, handle solvents under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[7][8]

3. Preparation of 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.

Step-by-Step Procedure:

-

Tare the Balance: Place a clean, dry weighing boat or weighing paper on the analytical balance and tare the balance.

-

Weigh the this compound: Carefully weigh approximately 1 mg of this compound. Record the exact weight to the nearest 0.01 mg.

-

Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.

-

Initial Dissolution: Add a small amount of LC-MS grade methanol to the volumetric flask (approximately half the final volume).

-

Vortexing: Cap the flask and vortex for 30-60 seconds to facilitate dissolution.

-

Sonication (if necessary): If the this compound does not fully dissolve with vortexing, place the flask in an ultrasonic bath for 5-10 minutes.

-

Dilution to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name ("this compound Stock Solution"), concentration (1 mg/mL, adjusted for the exact weight), solvent (Methanol), preparation date, and initials of the preparer.

Workflow for Preparation of this compound Stock Solution

Caption: A flowchart illustrating the key steps in the preparation of the this compound stock solution.

Storage and Stability

| Parameter | Recommendation |

| Storage Temperature | For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[9] |

| Container | Store in amber glass vials with PTFE-lined screw caps to protect from light and prevent solvent evaporation.[9] |

| Stability | The chemical stability of deuterated compounds is influenced by temperature, light, and humidity.[9] To minimize the risk of hydrogen-deuterium exchange, avoid exposure to moisture and protic sources. |

| Handling after Storage | Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution. |

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution to the desired concentration for the specific analytical application.

Example: Preparation of a 10 µg/mL Working Solution

-

Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

-

Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with LC-MS grade methanol.

-

Cap the flask and invert 10-15 times to ensure thorough mixing.

-

Transfer the working solution to a clean, labeled amber vial and store under the same conditions as the primary stock solution.

Logical Relationship for Solution Preparation

Caption: A diagram showing the hierarchical relationship from the primary stock solution to various working solutions for analytical use.

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 5. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PELARGONİC ALCOHOL (1-NONANOL) - Ataman Kimya [atamanchemicals.com]

- 7. labinsights.nl [labinsights.nl]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Nonan-1-ol-d4 as a Surrogate Standard in Extraction Efficiency Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction